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Compound of Interest

Compound Name:
N-(cyclopropylmethyl)-3,4-

dimethylaniline

CAS No.: 356539-38-3

Cat. No.: B13657561

Get Quote

Executive Summary & Therapeutic Rationale
N-(cyclopropylmethyl)-3,4-dimethylaniline (CPM-3,4-DMA) represents a "privileged

substructure" intermediate.[1] It combines the electron-rich, sterically defined core of 3,4-

dimethylaniline with the cyclopropylmethyl (CPM) motif—a pharmacophore historically

validated in opioid receptor ligands and increasingly utilized in kinase inhibitors and GPCR

antagonists.[1]

Key Medicinal Chemistry Features:
Lipophilic Tuning: The CPM group (

contribution) offers a rigid, bulky hydrophobic moiety that fills "deep" hydrophobic pockets in
receptors (e.g., the hydrophobic accessory pocket of CRF1 or the ATP-binding hinge region
of kinases) more effectively than flexible

-propyl or

-butyl chains.[1]
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Metabolic Stability: Unlike linear alkyl chains susceptible to rapid

-oxidation, the cyclopropyl ring impedes terminal oxidation.[1] However, researchers must
monitor for CYP450-mediated ring-opening (mechanism-based inactivation), a known liability
of the CPM moiety that can be mitigated by the steric shielding of the 3,4-dimethyl pattern.[1]

Electronic Profile: The 3,4-dimethyl substitution pattern renders the aniline nitrogen

moderately electron-rich, facilitating subsequent coupling reactions (e.g., Buchwald-Hartwig

aminations, amide couplings) while preventing rapid oxidative degradation common in more

electron-rich systems (e.g., 3,4-dimethoxy).[1]

Chemical Properties & Specifications
Property Specification Notes

IUPAC Name
N-(cyclopropylmethyl)-3,4-

dimethylaniline

CAS Number 356539-49-6

Molecular Formula

Molecular Weight 175.27 g/mol

Appearance Pale yellow to colorless oil
Oxidizes to brown upon air

exposure.[1]

Solubility
DCM, EtOAc, DMSO,

Methanol
Insoluble in water.[1]

pKa (Conjugate Acid) ~5.2 - 5.5 (Predicted)

Less basic than aliphatic

amines due to aryl

conjugation.[1]

Storage 2–8°C, under Argon/Nitrogen
Hygroscopic; store in amber

vials.

Synthesis Protocol: Reductive Amination
(Standardized)[1]
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While alkylation with (bromomethyl)cyclopropane is possible, it often leads to over-alkylation

(quaternary ammonium salts). The Reductive Amination protocol using Sodium

Triacetoxyborohydride (STAB) is the industry standard for generating secondary anilines with

high chemoselectivity.[1]

Methodology: STAB-Mediated Reductive Amination
Reaction Scheme:

[1]

Reagents:
Substrate: 3,4-Dimethylaniline (1.0 equiv)

Aldehyde: Cyclopropanecarboxaldehyde (1.2 equiv)[1]

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

Acid Catalyst: Glacial Acetic Acid (1.0 equiv)[1]

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]

Step-by-Step Protocol:
Imine Formation (In Situ):

In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve

3,4-dimethylaniline (10 mmol, 1.21 g) in anhydrous DCE (40 mL).

Add Cyclopropanecarboxaldehyde (12 mmol, 0.84 g) followed by Acetic Acid (10 mmol,

0.6 mL).

Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This

allows the hemiaminal/imine equilibrium to establish. Do not add the reductant yet.

Reduction:

Cool the mixture to 0°C (ice bath).
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Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes. (Caution: Mild gas evolution).

[1]

Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

Monitoring: Check by TLC (Hexane/EtOAc 8:1) or LC-MS.[1] The starting aniline peak

should disappear.[1]

Work-up:

Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL) until pH ~8.

Stir for 15 minutes to decompose borate complexes.

Extract with Dichloromethane (DCM) (

mL).

Wash combined organics with Brine (50 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification:

Purify the crude oil via Flash Column Chromatography (Silica Gel).

Eluent: Gradient of 0%

10% EtOAc in Hexanes. The product is non-polar and elutes early.

Yield: Expect 85–95% isolated yield as a clear oil.[1]

Medicinal Chemistry Applications
A. Opioid Receptor Modulation (KOR/MOR)
The CPM group is a "molecular switch" in opioid pharmacology.[1] While traditionally

associated with the morphinan nitrogen (e.g., Naltrexone), in non-morphinan scaffolds (like the

3,4-dimethylaniline core), it serves to optimize hydrophobic collapse in the receptor binding

site.[1]
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Application: Synthesis of N-substituted 4-anilidopiperidines or related scaffolds.[1]

Logic: The 3,4-dimethyl motif restricts rotation, locking the phenyl ring into a specific dihedral

angle relative to the core scaffold, potentially improving selectivity for Kappa (KOR) vs. Mu

(MOR) receptors.[1]

B. CRF1 Receptor Antagonists
Corticotropin-Releasing Factor type 1 (CRF1) antagonists frequently utilize a lipophilic "top"

group attached to a heterocyclic core.[1]

Role of CPM-3,4-DMA: It acts as the lipophilic tail.[1] The aniline nitrogen is coupled to a

heteroaryl core (e.g., pyrazine, pyrimidine) via an

or Buchwald coupling.[1]

Advantage: The CPM group fills the lipophilic pocket defined by residues in the

transmembrane domain, while the 3,4-dimethyl groups provide steric clash against the

receptor walls, improving potency (

).[1]

C. Kinase Inhibitors (Type II)
In Type II kinase inhibitors (which bind the DFG-out conformation), the aniline moiety often

occupies the hydrophobic pocket adjacent to the ATP site.[1]

Design: The CPM group extends into the solvent-exposed region or a hydrophobic back-

pocket, depending on the linker.[1]

Visualizing the Logic: SAR & Synthesis Workflow
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Figure 1: Synthesis workflow and downstream medicinal chemistry applications of CPM-3,4-

DMA.

Safety & Handling Protocols
Toxicity: Anilines are generally toxic if absorbed through the skin (methemoglobinemia risk).

[1] The CPM derivative should be treated as a potent lipophilic amine.[1]

PPE:[1] Double nitrile gloves, lab coat, and safety glasses are mandatory.

Handling: All weighing and transfers must occur inside a fume hood.

Stability: The secondary amine is prone to oxidation.[1] Store under inert atmosphere

(Argon). If the oil turns dark brown, purify via a short silica plug before use in sensitive

couplings (e.g., Palladium-catalyzed reactions).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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